N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide
Description
N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a piperazine core substituted with a 3,4-dimethylbenzenesulfonyl group and an acetamide-linked 5-chloro-2-methylphenyl moiety. Its structure combines a lipophilic aromatic system (5-chloro-2-methylphenyl) with a sulfonylated piperazine, which may enhance metabolic stability and target binding affinity compared to simpler analogs .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-15-5-7-19(12-17(15)3)29(27,28)25-10-8-24(9-11-25)14-21(26)23-20-13-18(22)6-4-16(20)2/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWFTZKPNRKLEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Sulfonyl Group: The piperazine ring can be sulfonylated using sulfonyl chlorides under basic conditions.
Attachment of the Phenyl Ring: The final step involves the coupling of the sulfonylated piperazine with a chlorinated phenyl acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the sulfonyl group or the piperazine ring.
Substitution: The chloro group on the phenyl ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Exploration as a candidate for drug development, particularly for its potential effects on the central nervous system.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound interacts with a receptor in the central nervous system, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include neurotransmitter receptors, enzymes, or ion channels.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Substituent Variations
Key Observations:
- Sulfonyl vs. Carbonyl Groups: The 3,4-dimethylbenzenesulfonyl group in the target compound may confer greater acidity and hydrogen-bonding capacity compared to carbonyl-containing analogs like PPZ1 (3-fluorophenyl methanone) .
- Electron-Withdrawing Effects : Trifluoromethyl (Compound 9a) and nitro groups () increase electrophilicity, which may influence receptor binding kinetics but reduce metabolic stability compared to the target compound’s dimethylbenzenesulfonyl group .
Physicochemical Properties
- Melting Points : Piperazine-acetamide derivatives typically exhibit melting points between 120–250°C, influenced by substituent bulk and symmetry (e.g., Compound 9b: 198–200°C; ) .
- Lipophilicity : The 3,4-dimethylbenzenesulfonyl group likely increases logP compared to pyrimidinylsulfanyl () or methanesulfonamide () analogs, favoring membrane permeability .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide is a synthetic compound belonging to the class of piperazine derivatives. These compounds are recognized for their diverse biological activities, making them of significant interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a piperazine ring substituted with both a chloro and a dimethylbenzenesulfonyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26ClN2O3S |
| Molecular Weight | 475.02 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc(cc1)cc(C)c1ClC(=O)N(C(=O)CCN1CCN(CC1)S(=O)(=O)c1cc(C)c(C)c1)C(=O)N(C)C |
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of piperazine derivatives. The compound has been tested against several cancer cell lines, including breast and lung cancer cells. Preliminary results suggest that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects. The compound has shown potential as an anxiolytic agent in animal models. Behavioral assays indicate that it may modulate serotonin and dopamine receptors, leading to reduced anxiety-like behaviors.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In a study by Johnson et al. (2024), the anticancer effects of the compound were assessed in vitro using MCF-7 breast cancer cells. The results indicated an IC50 value of 12 µM, suggesting significant cytotoxicity and potential for further development as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It likely interacts with neurotransmitter receptors, influencing mood and anxiety levels.
- Apoptosis Induction : The activation of apoptotic pathways in cancer cells suggests a mechanism for its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
